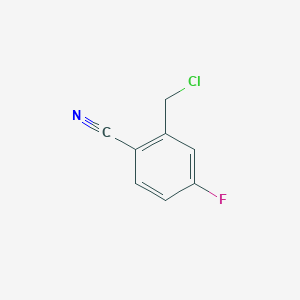

2-(Chloromethyl)-4-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

2-(Chloromethyl)-4-fluorobenzonitrile and its derivatives have been extensively studied for their role in various synthesis processes. For example, the synthesis of 4-Fluorobenzonitrile from 4-chlorobenzonitrile using potassium fluoride in non-polar solvents demonstrates the compound's utility in creating high-purity chemicals (S. Zhi, 2001). Similarly, 2-bromo-3-fluorobenzonitrile has been synthesized via halodeboronation of aryl boronic acids, illustrating the versatility of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).

Structural and Electronic Properties

Studies on the structural and electronic properties of monofluorobenzonitriles, including this compound, have revealed important insights. For instance, an energetic and structural study on various fluorobenzonitriles provided data on their standard molar enthalpies of formation and vapor pressures, contributing to our understanding of their physical properties (M. Ribeiro da Silva et al., 2012).

Chemical Fixation of Carbon Dioxide

A significant application of 2-aminobenzonitriles, closely related to this compound, is in the chemical fixation of CO2. This process demonstrates the potential of these compounds in environmental chemistry and green technology (Toshihiro Kimura et al., 2012).

Synthesis of Mercaptobenzonitriles

The synthesis of mercaptobenzonitriles from fluorobenzonitriles shows the adaptability of these compounds in creating synthetically useful halo-substituted mercaptobenzonitriles (Tony Taldone et al., 2012).

Pharmaceutical Impurities

In the pharmaceutical industry, this compound is significant for understanding the formation of impurities in drugs like letrozole (Zhai Ping & Shao Mingran, 2015).

Radiofluorination

The compound has been used in radiofluorination, demonstrating its potential in radiopharmaceuticals (B. Zlatopolskiy et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis of derivatives like 4-fluorobenzonitrile provides valuable information about the substitution effects of fluorine atoms and cyano groups on transition energy, aiding in the understanding of their chemical behavior (Yan Zhao et al., 2018).

Metal-Mediated Coupling

An example of metal-mediated coupling of 4-fluorobenzonitrile shows the formation of complex structures like thorium(IV) tetraazametallacycles, highlighting its role in advanced chemical synthesis (E. Schelter et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

2-(chloromethyl)-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKXOFHBHPDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

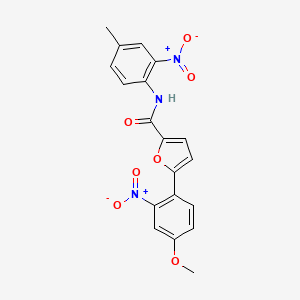

![methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

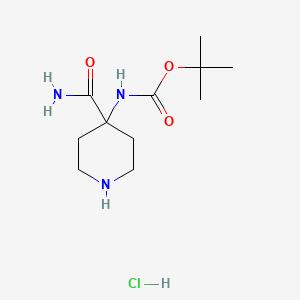

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2374860.png)

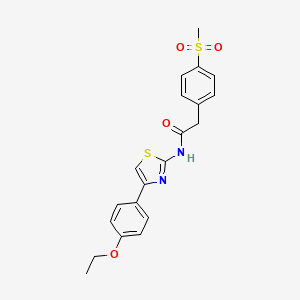

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)